1-azafluoranthenes

1-Azafluoranthenes are a class of organic compounds derived from fluorenones through the substitution of an amino group at the carbon atom adjacent to the carbonyl group. These compounds exhibit unique electronic and optical properties due to their aromatic structure, which is essential for various applications in materials science and pharmaceuticals. Structurally, 1-azafluoranthenes are characterized by a fused benzene ring system with one nitrogen atom replacing a hydrogen atom on the fluorenone moiety.

These substances are of significant interest as potential components in organic light-emitting diodes (OLEDs) due to their high fluorescence efficiency and stability. Additionally, they have shown promise in dye-sensitized solar cells, where their ability to absorb light effectively can enhance energy conversion rates. The tunability of the nitrogen-containing heterocyclic structure allows for the fine-tuning of emission spectra, making 1-azafluoranthenes versatile materials in both display and sensing technologies.

Their synthesis typically involves amination reactions on fluorenones, followed by purification through techniques such as column chromatography or recrystallization. The resulting products can be characterized using spectroscopic methods including UV-Vis absorption and fluorescence spectroscopy, NMR, and mass spectrometry to ensure purity and structural integrity.

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

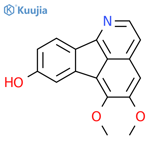

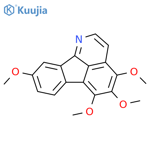

Triclisine; 8-Hydroxy | 1844922-68-4 | C17H13NO3 |

|

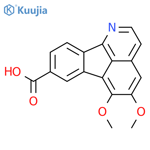

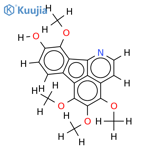

Sarumine | 1668590-99-5 | C18H13NO4 |

|

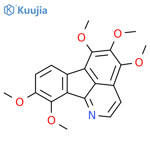

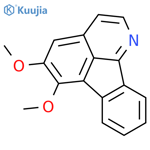

4,5,6,9,10-pentamethoxy-indeno[1,2,3-ij]isoquinoline | 38366-03-9 | C20H19NO5 |

|

Indeno[1,2,3-ij]isoquinoline(6CI,7CI,8CI,9CI) | 206-56-4 | C15H9N |

|

5,7,8-trimethoxy-2,3-dihydroindeno[1,2,3-ij]isoquinoline-6-ol | 1359978-59-8 | C18H17NO4 |

|

Indeno[1,2,3-ij]isoquinoline,4,5,6,9-tetramethoxy- | 38366-04-0 | C19H17NO4 |

|

Norimelutein | 152606-56-9 | C19H17NO5 |

|

5,6-dimethoxy-indeno[1,2,3-ij]isoquinoline | 60888-60-0 | C17H13NO2 |

関連文献

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

-

2. Book reviews

-

3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

推奨される供給者

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品